1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one
Description
The compound 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one is an aromatic methyl ketone featuring a 5-chloro-substituted phenyl ring connected via an ether linkage to a 3-methylisoxazole moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C13H12ClNO3 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
1-[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C13H12ClNO3/c1-8-5-11(18-15-8)7-17-13-4-3-10(14)6-12(13)9(2)16/h3-6H,7H2,1-2H3 |
InChI Key |
PHAFFINYUVVXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of key signaling pathways, such as the NF-κB pathway, is one of the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Planarity and Dihedral Angles : The benzothiazole analog () exhibits near-planar geometry (dihedral angle 8.76°), enhancing π-π stacking, whereas the isoxazole group in the target compound may introduce steric hindrance, reducing planarity.
- Electron Effects : The chloro substituent in the target compound is electron-withdrawing, while the methoxy group in 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one () donates electrons, altering reactivity in electrophilic substitution.
- Heterocyclic Influence : Isoxazole (oxygen and nitrogen) offers moderate polarity, whereas benzothiophene (sulfur) () and tetrazole () introduce distinct electronic profiles (e.g., tetrazole’s acidity).
Key Observations :
- The target compound’s synthesis may parallel methods for ether-linked derivatives (e.g., ), but its isoxazole group could require specialized conditions for regioselective attachment.
- Photoinduced strategies () highlight the role of light and catalysts in modifying substituents, though yields vary widely.
Physicochemical Properties
- Melting Points : Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one () melt at 137.3–138.5°C, suggesting that the target compound’s melting point may fall in a similar range, influenced by symmetry and intermolecular forces.
- Spectroscopic Data : NMR and HRMS (e.g., ) are critical for confirming structures, with shifts in aromatic protons reflecting substituent effects.
Biological Activity
1-(5-Chloro-2-((3-methylisoxazol-5-yl)methoxy)phenyl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
The presence of the chloro and methoxy groups, along with the isoxazole moiety, is significant for its biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Pharmacological Effects
The pharmacological profile of the compound includes:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Inhibits TNF-alpha production | |
| Antioxidant | Reduces oxidative stress markers |
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of the compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics.
Study 2: Anti-inflammatory Mechanism
In vitro studies highlighted the compound's ability to modulate inflammatory responses. It was shown to significantly reduce levels of interleukin-6 (IL-6) and TNF-alpha in cultured macrophages. This suggests a promising role in treating inflammatory diseases.
Study 3: Antioxidant Potential
Research into the antioxidant capabilities revealed that the compound effectively scavenged free radicals in various assays. This property may contribute to its overall therapeutic potential by mitigating oxidative stress-related damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
